3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide
Description
3-Ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by a 3-ethyl-substituted thiophene core and a sulfamoyl ethyl group on the amide nitrogen. The sulfamoyl moiety in this compound may enhance solubility and target binding, while the ethyl group modulates steric and electronic properties .
Properties
Molecular Formula |
C9H14N2O3S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-2-7-3-5-15-8(7)9(12)11-4-6-16(10,13)14/h3,5H,2,4,6H2,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
OQXKNDKRVLJXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)NCCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves several key steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . In industry, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiophene-2-Carboxamide Derivatives with Antimicrobial Activity
Key Compound : Thiophene-2-carboxamide (7n) (MIC = 2.5 μg mL⁻¹ against Mtb H37Ra) .
- Structural Comparison : Unlike 7n, which lacks substituents on the thiophene ring, the target compound features a 3-ethyl group and a sulfamoylethyl side chain.
- Activity Insights : Bulky substituents (e.g., cyclohexyl, 4-t-butyl) reduce activity, suggesting the ethyl group in the target compound balances steric hindrance and binding efficiency. Halogenation (e.g., Cl, CF₃) at the phenyl ring in analogs like 7h–7j enhances activity, but sulfamoyl groups may offer distinct hydrogen-bonding interactions .
Table 1: Antimicrobial Activity of Thiophene Carboxamides
| Compound | Substituents | MIC (μg mL⁻¹) | Reference |
|---|---|---|---|
| Thiophene-2-carboxamide (7n) | None | 2.5 | |
| 7h (2-Cl-phenyl) | 2-Chlorophenyl | 1.25 | |
| Target Compound | 3-Ethyl, N-(2-sulfamoylethyl) | Pending data | — |
Benzo[b]Thiophene-2-Carboxamide Derivatives
Key Compound : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (Encenicline analog) .
Rivaroxaban and Enantiomeric Analogs
Key Compound : Rivaroxaban (Factor Xa inhibitor) .
- Structural Comparison: Rivaroxaban includes a morpholinone and oxazolidinone moiety, whereas the target compound’s sulfamoyl group may target different enzymes (e.g., carbonic anhydrases).
- Stereochemical Impact : The (S)-enantiomer of rivaroxaban is 200-fold more active than the (R)-form, highlighting the importance of stereochemistry. The target compound’s lack of chiral centers simplifies synthesis but may limit selectivity .
Tetrazole-Phosphorus Hybrids
Key Compounds: 3-(5-(2-Oxido)-phenoxy-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides (9a–g) .
- Structural Comparison : These hybrids integrate tetrazole and phosphorus groups, enhancing antimicrobial activity. The target compound’s sulfamoyl group may offer similar hydrogen-bonding capacity but lacks the phosphorus-mediated hydrolysis resistance.
- Synthetic Routes: Both classes use condensation reactions (e.g., 2-cyanoacetamide with dithiane diol), suggesting scalable synthesis for the target compound .
Structural and Crystallographic Insights
Key Compound : N-(2-Nitrophenyl)thiophene-2-carboxamide .
- Dihedral Angles : The nitro-phenyl analog exhibits dihedral angles of 13.53°–16.07° between aromatic rings, influencing packing and intermolecular interactions. The target compound’s ethyl and sulfamoyl groups may alter these angles, affecting solubility and crystal morphology.
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